![molecular formula C16H18N2O3S B230243 N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by a team of researchers led by Dr. Stefan Feske at New York University School of Medicine. Since then, it has been extensively studied for its mechanism of action and its potential use in treating various diseases.
Mecanismo De Acción
ESI-09 acts as a potent inhibitor of CRAC channels by binding to the STIM1 protein, which is involved in the activation of these channels. By inhibiting the activity of CRAC channels, ESI-09 effectively blocks the influx of calcium ions into immune cells, which is necessary for their activation. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects, particularly in immune cells. It has been shown to inhibit the production of cytokines, which are signaling molecules involved in the immune response. Additionally, ESI-09 has been shown to inhibit the proliferation and activation of T cells, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo models. Additionally, it has been extensively studied and validated, which makes it a reliable tool for researchers. However, ESI-09 also has some limitations, particularly in its specificity for CRAC channels. It has been shown to inhibit other ion channels as well, which can complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ESI-09. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, ESI-09 may have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells. Further studies are needed to fully understand the potential therapeutic applications of ESI-09 and to optimize its use in laboratory experiments.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethylsulfonyl aniline to form the desired product, ESI-09. The synthesis process has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. It has been shown to inhibit the activity of calcium release-activated calcium (CRAC) channels, which play a crucial role in the activation of immune cells. This makes ESI-09 a promising candidate for the treatment of autoimmune disorders and other immune-related diseases.
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13-4-10-16(11-5-13)22(20,21)18-15-8-6-14(7-9-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
Clave InChI |
PBFOJSKLQMCKBB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
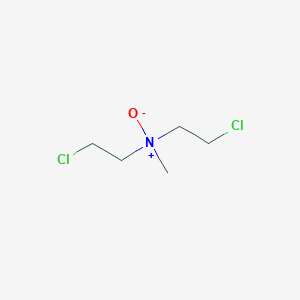
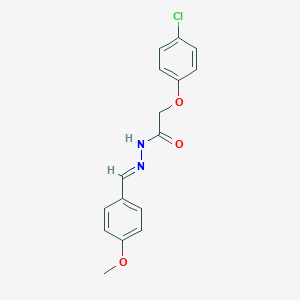
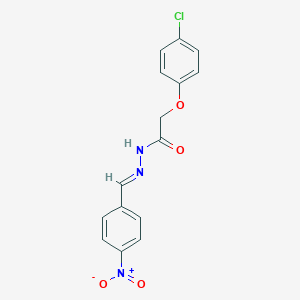
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
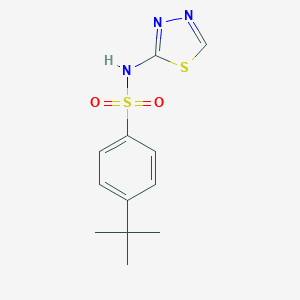
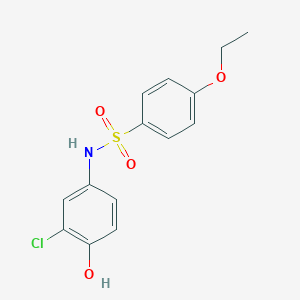
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)